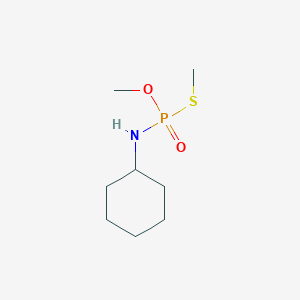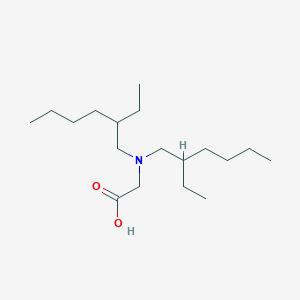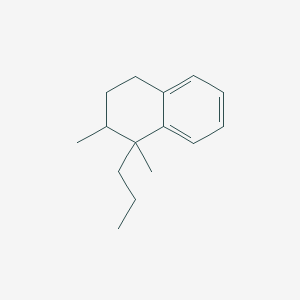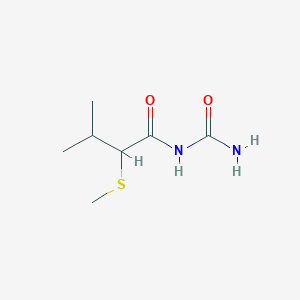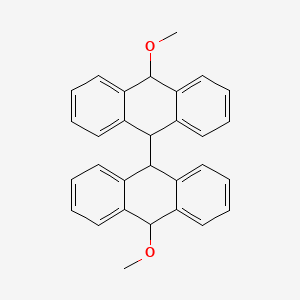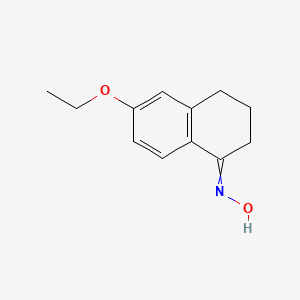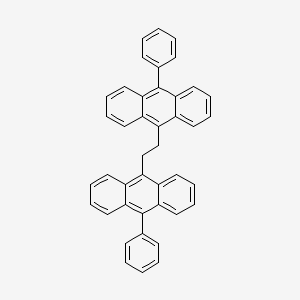
9,9'-(Ethane-1,2-diyl)bis(10-phenylanthracene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,9’-(Ethane-1,2-diyl)bis(10-phenylanthracene) is a compound belonging to the class of anthracene derivatives. Anthracene and its derivatives have been widely studied due to their unique photophysical properties and applications in various fields such as organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators . This compound is characterized by the presence of two phenylanthracene units connected by an ethane-1,2-diyl linker.
Métodos De Preparación
The synthesis of 9,9’-(Ethane-1,2-diyl)bis(10-phenylanthracene) typically involves the use of Suzuki or Sonogashira cross-coupling reactions. These reactions are known for their efficiency in forming carbon-carbon bonds between aryl halides and aryl boronic acids or alkynes . The reaction conditions often include the use of palladium catalysts, bases such as potassium carbonate, and solvents like toluene or dimethylformamide (DMF). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Análisis De Reacciones Químicas
9,9’-(Ethane-1,2-diyl)bis(10-phenylanthracene) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced anthracene derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, with common reagents including halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields anthraquinone derivatives, while reduction leads to dihydroanthracene derivatives .
Aplicaciones Científicas De Investigación
9,9’-(Ethane-1,2-diyl)bis(10-phenylanthracene) has several scientific research applications:
Biology: Its fluorescent properties make it useful as a probe in biological imaging and diagnostics.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment, where its ability to generate reactive oxygen species upon light irradiation can be harnessed to kill cancer cells.
Mecanismo De Acción
The mechanism of action of 9,9’-(Ethane-1,2-diyl)bis(10-phenylanthracene) is primarily related to its photophysical properties. Upon absorption of light, the compound undergoes electronic excitation, leading to the formation of singlet and triplet excited states. These excited states can then participate in various photochemical processes, such as fluorescence and phosphorescence. The molecular targets and pathways involved include the interaction with other chromophores and the generation of reactive oxygen species in the presence of oxygen .
Comparación Con Compuestos Similares
Similar compounds to 9,9’-(Ethane-1,2-diyl)bis(10-phenylanthracene) include other anthracene derivatives such as:
9,10-Diphenylanthracene: Known for its use as a sensitizer in chemiluminescence and in blue OLEDs.
9-(4-Phenyl)anthracene: Exhibits high thermal stability and blue emission with a high quantum yield.
9,10-Bis(phenylethynyl)anthracene: Used in the study of photophysical properties and as a building block for more complex molecules.
The uniqueness of 9,9’-(Ethane-1,2-diyl)bis(10-phenylanthracene) lies in its specific structure, which provides distinct photophysical properties and makes it suitable for various applications in optoelectronics and photodynamic therapy.
Propiedades
Número CAS |
71582-26-8 |
|---|---|
Fórmula molecular |
C42H30 |
Peso molecular |
534.7 g/mol |
Nombre IUPAC |
9-phenyl-10-[2-(10-phenylanthracen-9-yl)ethyl]anthracene |
InChI |
InChI=1S/C42H30/c1-3-15-29(16-4-1)41-37-23-11-7-19-31(37)35(32-20-8-12-24-38(32)41)27-28-36-33-21-9-13-25-39(33)42(30-17-5-2-6-18-30)40-26-14-10-22-34(36)40/h1-26H,27-28H2 |
Clave InChI |
VLZCDILOHCGIMD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)CCC5=C6C=CC=CC6=C(C7=CC=CC=C75)C8=CC=CC=C8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-2-cyano-3-{4-[(2-cyanoethyl)(methyl)amino]phenyl}prop-2-enamide](/img/structure/B14476228.png)
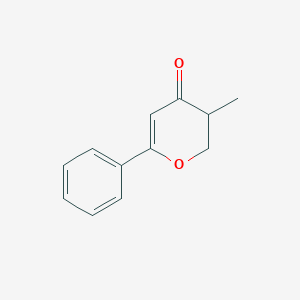

![2-[1,2,2-Tris(2-hydroxyethylsulfanyl)ethenylsulfanyl]ethanol](/img/structure/B14476246.png)
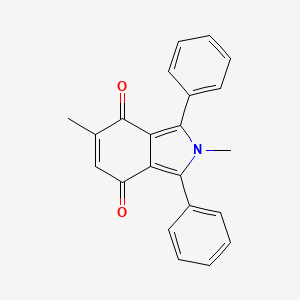
![Carbamic acid, [2-(pentyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14476253.png)
